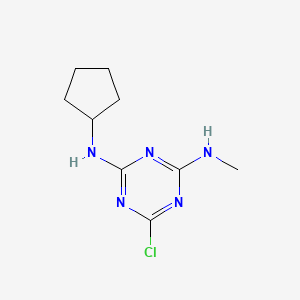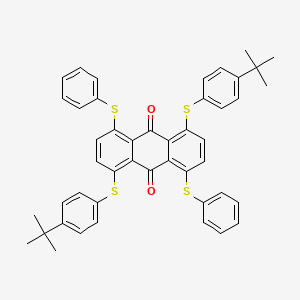
1,5-Bis((4-(1,1-dimethylethyl)phenyl)thio)-4,8-bis(phenylthio)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis((4-(1,1-dimethylethyl)phenyl)thio)-4,8-bis(phenylthio)anthraquinone is a complex organic compound with the molecular formula C34H32O2S2. This compound is characterized by the presence of multiple phenylthio groups attached to an anthraquinone core. Anthraquinones are known for their vibrant colors and are often used in dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis((4-(1,1-dimethylethyl)phenyl)thio)-4,8-bis(phenylthio)anthraquinone typically involves the reaction of anthraquinone derivatives with thiol compounds. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis((4-(1,1-dimethylethyl)phenyl)thio)-4,8-bis(phenylthio)anthraquinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The phenylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce anthracene derivatives.
Applications De Recherche Scientifique
1,5-Bis((4-(1,1-dimethylethyl)phenyl)thio)-4,8-bis(phenylthio)anthraquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other materials due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 1,5-Bis((4-(1,1-dimethylethyl)phenyl)thio)-4,8-bis(phenylthio)anthraquinone involves its interaction with various molecular targets and pathways. The phenylthio groups can interact with biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The anthraquinone core may also play a role in its biological activity by intercalating with DNA or generating reactive oxygen species (ROS).
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Bis(phenylthio)anthraquinone: Lacks the tert-butyl groups, which may affect its solubility and reactivity.
1,8-Dihydroxyanthraquinone: Contains hydroxyl groups instead of phenylthio groups, leading to different chemical properties and applications.
2,6-Di-tert-butyl-1,4-benzoquinone: Similar in having tert-butyl groups but differs in the core structure, leading to different reactivity and applications.
Uniqueness
1,5-Bis((4-(1,1-dimethylethyl)phenyl)thio)-4,8-bis(phenylthio)anthraquinone is unique due to the presence of both tert-butyl and phenylthio groups, which confer specific chemical properties such as increased stability and solubility. These features make it particularly useful in various industrial and research applications.
Propriétés
Numéro CAS |
83929-65-1 |
|---|---|
Formule moléculaire |
C46H40O2S4 |
Poids moléculaire |
753.1 g/mol |
Nom IUPAC |
1,5-bis[(4-tert-butylphenyl)sulfanyl]-4,8-bis(phenylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C46H40O2S4/c1-45(2,3)29-17-21-33(22-18-29)51-37-27-25-35(49-31-13-9-7-10-14-31)39-41(37)43(47)40-36(50-32-15-11-8-12-16-32)26-28-38(42(40)44(39)48)52-34-23-19-30(20-24-34)46(4,5)6/h7-28H,1-6H3 |
Clé InChI |
DHVCEFXXLLZDNV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)SC2=C3C(=C(C=C2)SC4=CC=CC=C4)C(=O)C5=C(C=CC(=C5C3=O)SC6=CC=CC=C6)SC7=CC=C(C=C7)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2,2-bis(ethylsulfanyl)-4-[(1R)-5-methoxy-2-[(E)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]but-2-enyl]-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]butanoate](/img/structure/B13141873.png)
![5-tert-Butyl3a-ethylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate](/img/structure/B13141875.png)
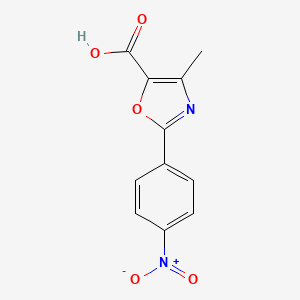
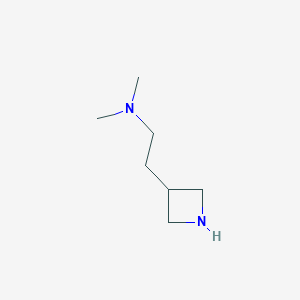
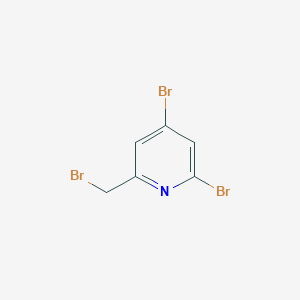
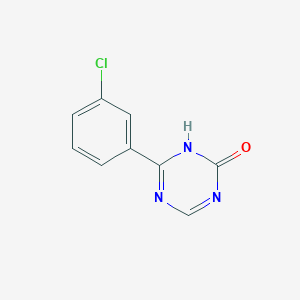
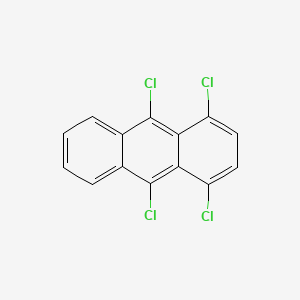
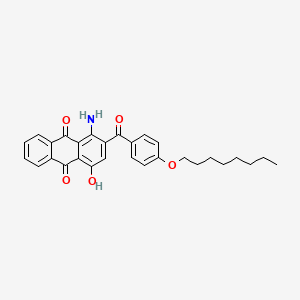
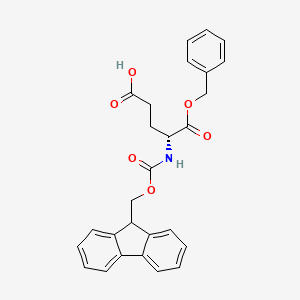
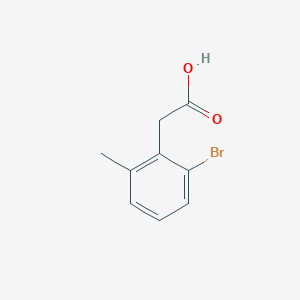

![(2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid](/img/structure/B13141937.png)
